

Application Note: N,2'-Dimethylformanilide as a Reference Standard in Pesticide Analysis

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Compound of Interest

Compound Name: **N,2'-Dimethylformanilide**

Cat. No.: **B158422**

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Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Specific experimental data on the use of **N,2'-Dimethylformanilide** as a reference standard in pesticide analysis is limited. The following application note and protocols are based on general principles of pesticide residue analysis using an internal standard and are intended as a representative guide.

Introduction

The accurate quantification of pesticide residues in complex matrices such as food and environmental samples is crucial for ensuring consumer safety and regulatory compliance. The use of an internal standard (IS) is a widely accepted technique to improve the precision and accuracy of analytical methods by correcting for variations in sample preparation and instrument response. An ideal internal standard should be a compound that is chemically similar to the analytes of interest but not naturally present in the samples.

N,2'-Dimethylformanilide, a substituted formanilide, possesses structural similarities to certain classes of pesticides, making it a potential candidate for use as an internal standard in chromatographic methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This document provides a hypothetical protocol for the application of **N,2'-Dimethylformanilide** as an internal standard for the analysis of a multi-class pesticide panel in a fruit matrix.

Physicochemical Properties (Hypothetical)

A summary of the estimated physicochemical properties of **N,2'-Dimethylformanilide** relevant to its use as an analytical standard is presented below.

Property	Value
Chemical Formula	C9H11NO
Molecular Weight	149.19 g/mol
Boiling Point	Not available
Solubility	Soluble in organic solvents such as acetonitrile, methanol, and ethyl acetate.
CAS Number	131840-54-5[1]

Experimental Protocols

Preparation of Standard Solutions

Proper preparation of standard solutions is critical for accurate quantification.

- Primary Stock Solution of **N,2'-Dimethylformanilide** (IS):
 - Accurately weigh approximately 10 mg of pure **N,2'-Dimethylformanilide**.
 - Dissolve in a 10 mL volumetric flask with acetonitrile to obtain a concentration of 1000 µg/mL.
 - Store the stock solution at -20°C in an amber vial.
- Working Internal Standard Solution:
 - Dilute the primary stock solution with acetonitrile to a final concentration of 10 µg/mL.
- Pesticide Calibration Standards:

- Prepare a mixed stock solution of target pesticides in acetonitrile at a concentration of 100 µg/mL.
- Create a series of calibration standards by serial dilution of the mixed stock solution to achieve concentrations ranging from 1 to 200 ng/mL.
- Spike each calibration standard with the working internal standard solution to a final IS concentration of 50 ng/mL.

Sample Preparation: Modified QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for pesticide residue analysis in food matrices.[2][3][4]

- Homogenization: Homogenize 500 g of the fruit sample (e.g., apples) to a uniform puree.
- Extraction:
 - Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.[3]
 - Add 100 µL of the 10 µg/mL **N,2'-Dimethylformanilide** working internal standard solution.
 - Add 10 mL of acetonitrile.[3]
 - Cap the tube and shake vigorously for 1 minute.
 - Add the contents of a QuEChERS extraction salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate).
 - Shake vigorously for another 1 minute.
 - Centrifuge at 4000 rpm for 5 minutes.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
 - Transfer 1 mL of the upper acetonitrile layer to a d-SPE cleanup tube containing primary secondary amine (PSA) sorbent and magnesium sulfate.
 - Vortex for 30 seconds.

- Centrifuge at 10,000 rpm for 2 minutes.
- Final Extract:
 - Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for analysis.

Instrumental Analysis: GC-MS/MS

This protocol is suitable for volatile and semi-volatile pesticides.

- Instrumentation: Gas chromatograph coupled to a tandem mass spectrometer (GC-MS/MS).
- GC Conditions:
 - Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms).
 - Inlet Temperature: 280°C.
 - Injection Volume: 1 µL (splitless).
 - Oven Program: Start at 70°C, hold for 2 min, ramp to 150°C at 25°C/min, then to 200°C at 3°C/min, and finally to 300°C at 8°C/min, hold for 10 min.
- MS/MS Conditions:
 - Ionization Mode: Electron Ionization (EI).
 - Source Temperature: 230°C.
 - Acquisition Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions: Specific precursor and product ions for each target pesticide and **N,2'-Dimethylformanilide** must be determined by direct infusion or injection of individual standards.

Instrumental Analysis: LC-MS/MS

This protocol is suitable for a broader range of pesticides, including those that are thermally labile or less volatile.

- Instrumentation: Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).
- LC Conditions:
 - Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 μ m).
 - Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
 - Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.
 - Gradient: A suitable gradient program to separate the target analytes.
 - Flow Rate: 0.3 mL/min.
 - Column Temperature: 40°C.
 - Injection Volume: 5 μ L.
- MS/MS Conditions:
 - Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
 - Source Temperature: 350°C.
 - Acquisition Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions: Optimized for each pesticide and the internal standard.

Data Presentation

The following table presents hypothetical quantitative data for a selection of pesticides and the internal standard, **N,2'-Dimethylformanilide**, analyzed by LC-MS/MS.

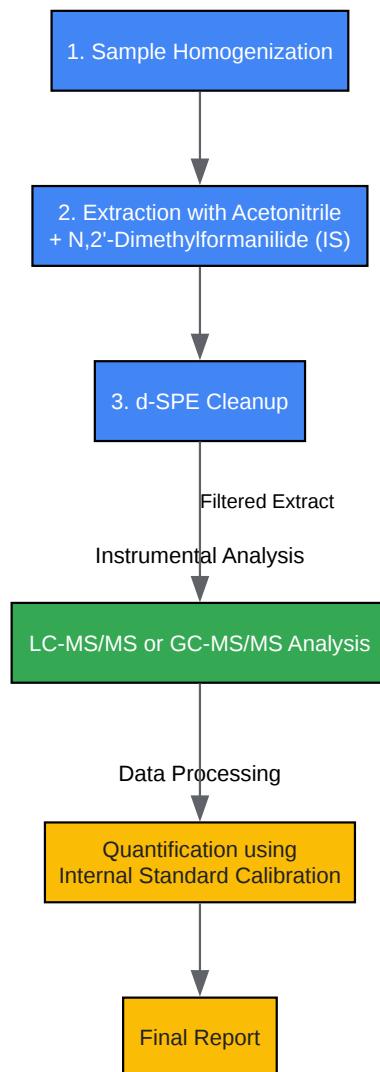
Compound	Retention Time (min)	Precursor Ion (m/z)	Product Ion (m/z)	Recovery (%)	RSD (%)
N,2'-Dimethylformanilide (IS)	4.25	150.1	106.1	N/A	N/A
Carbendazim	3.10	192.1	160.1	95	4.5
Imidacloprid	3.88	256.0	209.0	102	3.8
Myclobutanil	5.62	289.1	70.1	98	5.1
Boscalid	6.15	343.0	307.0	93	6.2

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for pesticide residue analysis using an internal standard.

Sample Preparation

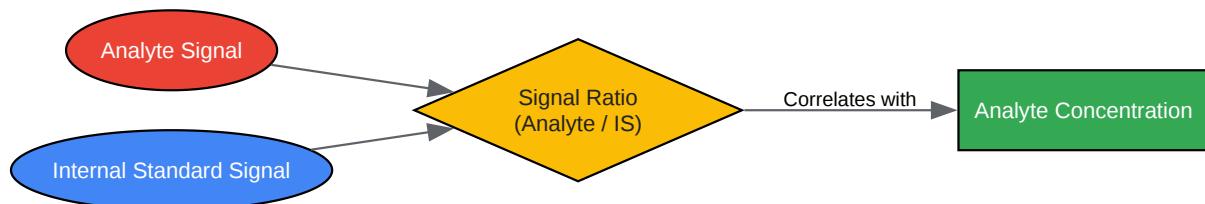


Instrumental Analysis

Data Processing

Quantification using
Internal Standard Calibration

Final Report

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